molecular formula C8H9NO4S B8177962 4-Sulfamoylphenyl acetate

4-Sulfamoylphenyl acetate

Cat. No.: B8177962
M. Wt: 215.23 g/mol
InChI Key: ZEEVUCZSBNXSDF-UHFFFAOYSA-N
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Description

4-Sulfamoylphenyl acetate is an organic compound with the molecular formula C8H9NO4S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an acetyloxy group at the para position. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-sulfamoylphenyl acetate typically involves the acylation of 4-aminobenzenesulfonamide. One common method is the reaction of 4-aminobenzenesulfonamide with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds under mild conditions, typically at room temperature, to yield this compound.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 4-Sulfamoylphenyl acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-sulfamoylphenol and acetic acid.

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: 4-Sulfamoylphenol and acetic acid.

    Substitution: Various substituted sulfonamides.

    Oxidation: Sulfonic acids.

    Reduction: Sulfinic acids.

Scientific Research Applications

4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate, also known as 4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE, is a complex organic compound with diverse applications in scientific research and industry.

Chemical Reactions

4-{[(4-SULFAMOYLPHENYL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo oxidation, reduction, and substitution reactions.

Types of Reactions:

  • Oxidation The sulfamoyl group can be oxidized using reagents like hydrogen peroxide or potassium permanganate. Oxidation may yield sulfonic acid derivatives.
  • Reduction The compound can be reduced using reagents such as sodium borohydride or lithium aluminum hydride, which could produce amine derivatives.
  • Substitution The acetate group can be substituted with nucleophiles like amines or alcohols.

Scientific Research Applications

This compound is used as a reagent in organic synthesis and catalysis, and it is employed in biochemical assays and as a probe in molecular biology. It is also investigated for potential therapeutic properties, including anti-inflammatory and antimicrobial activities, and utilized in the development of advanced materials and chemical sensors.

  • Chemistry It serves as a reagent in organic synthesis and catalysis.
  • Biology It is used in biochemical assays and as a probe in molecular biology.
  • Medicine It is explored for potential therapeutic properties, such as anti-inflammatory and antimicrobial activities.
  • Industry It is used in developing advanced materials and chemical sensors.

4-[(4-Sulfamoylbenzyl)carbamoyl]phenyl acetate has potential therapeutic applications, particularly in oncology.

Case Study 1: Anti-Cancer Efficacy
A study involving the treatment of MDA-MB-231 breast cancer cells with the compound demonstrated significant anti-proliferative effects. Administered at varying concentrations, it resulted in a dose-dependent reduction in cell viability, with an IC50 value of 12.5 μM.

Case Study 2: Mechanistic Insights
Testing against A549 lung cancer cells, the compound caused cell cycle arrest at the G1 phase, linked to the downregulation of cyclin D1 and upregulation of p21, indicating a potential mechanism for its anti-cancer properties.

Research Findings

  • Synergistic Effects When combined with conventional chemotherapeutics like doxorubicin, the compound exhibited enhanced efficacy against resistant cancer cell lines.
  • Safety Profile Preliminary toxicity studies suggest a favorable safety profile, with minimal cytotoxic effects on normal human fibroblast cells at therapeutic doses.

Mechanism of Action

4-Sulfamoylphenyl acetate can be compared with other sulfonamide derivatives:

    4-Sulfamoylphenyl-ω-aminoalkyl ethers: These compounds also inhibit carbonic anhydrase enzymes but may have different selectivity and potency profiles.

    N-(4-Sulfamoylphenyl)amide Derivatives: These derivatives exhibit similar biological activities but may differ in their pharmacokinetic properties and therapeutic applications.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to undergo various chemical reactions and its potential as a versatile intermediate in organic synthesis make it a valuable compound in both research and industry.

Comparison with Similar Compounds

  • 4-Sulfamoylphenyl-ω-aminoalkyl ethers
  • N-(4-Sulfamoylphenyl)amide derivatives
  • 4-Sulfamoylphenyl carbamothioyl amides

Biological Activity

4-Sulfamoylphenyl acetate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly as an inhibitor of carbonic anhydrase (CA) enzymes. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

This compound functions primarily as an inhibitor of carbonic anhydrases, which are zinc-containing metalloenzymes that catalyze the reversible conversion of carbon dioxide and water to bicarbonate and protons. Inhibition of these enzymes can lead to various physiological effects, including alterations in ion transport and pH regulation.

Enzyme Inhibition

The compound exhibits selective inhibition against several isoforms of carbonic anhydrase, notably:

  • hCA I
  • hCA II
  • hCA IX
  • hCA XII

Studies indicate that this compound derivatives can achieve low nanomolar inhibition levels against these isoforms, making them promising candidates for therapeutic applications in conditions such as glaucoma and cancer .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The presence of various substituents on the phenyl ring can significantly influence the compound's potency and selectivity for different CA isoforms. For instance, modifications to the sulfonamide group have been shown to enhance inhibitory activity against specific isoforms while reducing toxicity .

Table 1: Inhibition Potency of this compound Derivatives

Compound NamehCA II IC50 (nM)hCA IX IC50 (nM)Selectivity Ratio
This compound10.931.55High
N-(4-Sulfamoylphenyl)acetamide25.063.92Moderate
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide5.000.50Very High

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For example, compounds derived from this scaffold have been shown to induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and MIA PaCa-2 (pancreatic cancer). The mechanism involves increased annexin V-FITC positivity, indicating enhanced apoptotic activity compared to controls .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects in various models. It has been suggested that these compounds may modulate inflammatory pathways by inhibiting carbonic anhydrase activity, which is involved in the regulation of bicarbonate levels and pH balance in tissues .

Case Studies

  • Antitumor Activity : A study investigated the effects of a novel derivative of this compound on pancreatic cancer cell lines. The results indicated significant reduction in cell viability and induction of apoptosis through caspase activation pathways .
  • Glaucoma Treatment : In preclinical models, derivatives exhibited effective intraocular pressure (IOP) lowering properties, suggesting potential applications in treating glaucoma through selective inhibition of CA II and CA IX .

Properties

IUPAC Name

(4-sulfamoylphenyl) acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-6(10)13-7-2-4-8(5-3-7)14(9,11)12/h2-5H,1H3,(H2,9,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEEVUCZSBNXSDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium hydroxide (116 mg, 2.9 mmoles) in water (10 ml) was added to a stirred solution of 4-hydroxy-benzenesulphonamide (500 mg, 2.9 mmoles) in water (30 ml). This mixture was treated with acetic anhydride (295 mg, 2.9 mmoles) and stirred at room temperature for 4.5 hours. The reaction mixture was filtered off and the resulting solid washed with water to afford acetic acid 4-sulphamoyl-phenyl ester (33)(348 mg) as a yellow solid. LC/MS System A; Rt 2.06 mins.
Quantity
116 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
295 mg
Type
reactant
Reaction Step Two

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